molecular formula C11H11N3O2 B2758103 6-amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 1154345-57-9

6-amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No. B2758103
M. Wt: 217.228
InChI Key: APUPEQYZGDNRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one, also known as 6-AP, is a heterocyclic aromatic compound with a wide range of applications in science and medicine. It is an important intermediate in the synthesis of a variety of compounds, including drug molecules. 6-AP has also been studied for its potential as an anti-cancer agent and its ability to modulate the activity of enzymes involved in the metabolism of drugs.

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

6-Amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one and its derivatives have been utilized in various chemical transformations to synthesize a wide range of compounds. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into 2-alkyl(and 2-aryl)amino derivatives by reaction with corresponding amines, showing good yield. Treatment with SOCl2-DMF gives 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines, indicating its versatility in synthetic chemistry (Botta et al., 1985).

Structural Analysis and Hydrogen Bonding

2-Amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine and its isostructural compounds have been studied for their structural properties, showing significant displacement of ring-substituent atoms from the plane of the pyrimidine ring. These compounds form hydrogen-bonded sheets, highlighting the importance of hydrogen bonding in the structural stability of these compounds (Trilleras et al., 2009).

Synthesis of Novel Derivatives

Novel pyrimidine derivatives with various pharmacological and biological activities have been synthesized, including compounds with potential for further functionalization. For instance, a process involving the synthesis of chalcone followed by its conversion into 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine demonstrates the synthetic utility of 6-amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one in creating compounds with a broad range of activities (Jadhav et al., 2022).

Antifungal Effects

Some derivatives of 6-amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one have shown significant antifungal effects. For example, derivatives containing heterocyclic compounds have been synthesized and tested against types of fungi like Aspergillus terreus and Aspergillus niger, demonstrating the potential of these compounds in developing antifungal agents (Jafar et al., 2017).

Crystal Structure and Theoretical Studies

The crystal structure and DFT studies of compounds related to 6-amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, have been conducted to understand their molecular conformation, hydrogen bonding, and electronic structure. These studies provide insights into the molecular properties and potential reactivity of these compounds (Murugavel et al., 2014).

properties

IUPAC Name

4-amino-2-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-13-9(12)6-10(15)14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPEQYZGDNRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

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